![molecular formula C55H38S2 B12541813 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] CAS No. 653599-42-9](/img/structure/B12541813.png)
9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] typically involves multiple steps, starting with the preparation of 9,9-dimethyl-9H-fluorene. This intermediate can be synthesized by reacting fluorene with dimethyl carbonate in the presence of an alkaline substance
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its applications.
化学反応の分析
Types of Reactions
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbons.
科学的研究の応用
9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of photodynamic therapy.
Industry: Widely used in the production of OLEDs and other electronic materials due to its excellent photophysical properties
作用機序
The mechanism of action of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] involves its interaction with light and subsequent emission of photons. This compound acts as a phosphorescent host material in OLEDs, where it facilitates the transfer of energy to dopant molecules, resulting in light emission. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .
類似化合物との比較
Similar Compounds
9,9-Dimethylfluorene: A precursor to the compound , used in the synthesis of various organic materials.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another related compound used in the synthesis of semiconducting polymers.
9,9’-Bis(9H-carbazol-9-yl)-2,7-dimethyl-9H-fluorene: A similar compound used in OLED applications.
Uniqueness
What sets 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene] apart is its unique combination of structural features that confer excellent photophysical properties, making it highly suitable for use in advanced electronic materials and devices.
特性
CAS番号 |
653599-42-9 |
|---|---|
分子式 |
C55H38S2 |
分子量 |
763.0 g/mol |
IUPAC名 |
9-[9,9-dimethyl-7-(10-phenylsulfanylanthracen-9-yl)fluoren-2-yl]-10-phenylsulfanylanthracene |
InChI |
InChI=1S/C55H38S2/c1-55(2)49-33-35(51-41-21-9-13-25-45(41)53(46-26-14-10-22-42(46)51)56-37-17-5-3-6-18-37)29-31-39(49)40-32-30-36(34-50(40)55)52-43-23-11-15-27-47(43)54(48-28-16-12-24-44(48)52)57-38-19-7-4-8-20-38/h3-34H,1-2H3 |
InChIキー |
QFCZCTSSHXIVFP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)SC6=CC=CC=C6)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)SC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


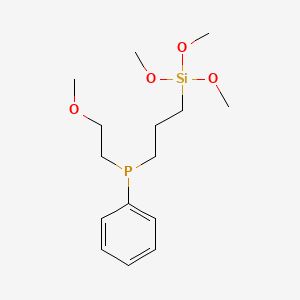
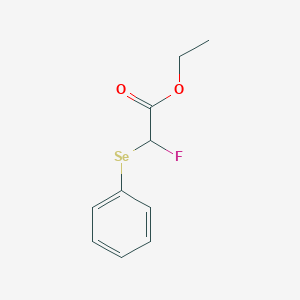
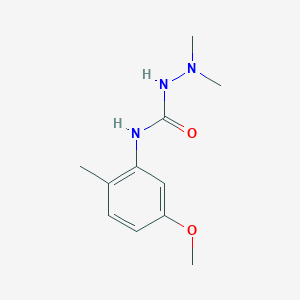
![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)
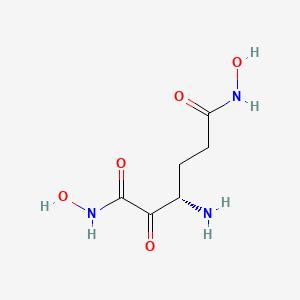
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
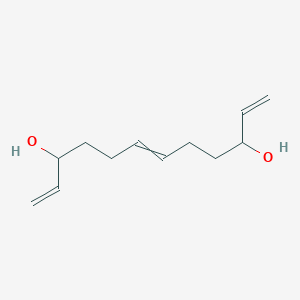
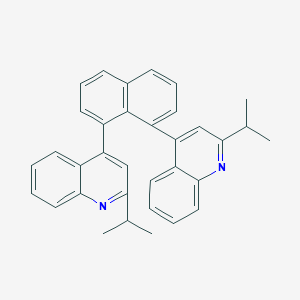
![4-Phenyl-1H-thieno[3,4-b][1,4]diazepin-2(3H)-one](/img/structure/B12541782.png)
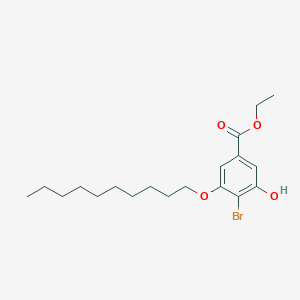
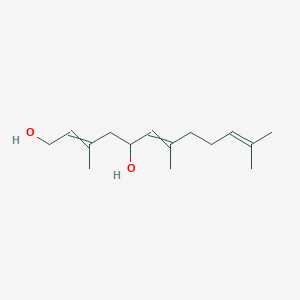
![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
